

Theoretical Analysis of 2-amino-N-(3-ethoxypropyl)benzamide: A Computational Whitepaper

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Compound of Interest

Compound Name: 2-amino-N-(3-ethoxypropyl)benzamide

Cat. No.: B2738032

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific theoretical studies on **2-amino-N-(3-ethoxypropyl)benzamide** are not readily available in published literature. This technical guide therefore outlines a comprehensive theoretical workflow based on established computational methodologies frequently applied to analogous benzamide derivatives. The quantitative data presented herein is illustrative and intended to serve as a representative example of the analyses that could be performed.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The **2-amino-N-(3-ethoxypropyl)benzamide** scaffold holds potential for further development as a therapeutic agent. Theoretical and computational studies are indispensable in modern drug discovery, providing deep insights into molecular structure, electronic properties, and potential interactions with biological targets. This guide details a proposed in-silico evaluation of **2-amino-N-(3-ethoxypropyl)benzamide**, outlining the methodologies for Density Functional Theory (DFT) analysis and molecular docking simulations.

Computational Methodology

A robust theoretical investigation of **2-amino-N-(3-ethoxypropyl)benzamide** would involve a multi-step computational workflow. This process begins with the optimization of the molecular structure to its lowest energy conformation, followed by an analysis of its electronic and spectroscopic properties, and culminates in the prediction of its binding affinity to a relevant biological target.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For **2-amino-N-(3-ethoxypropyl)benzamide**, these calculations would be performed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Protocol:

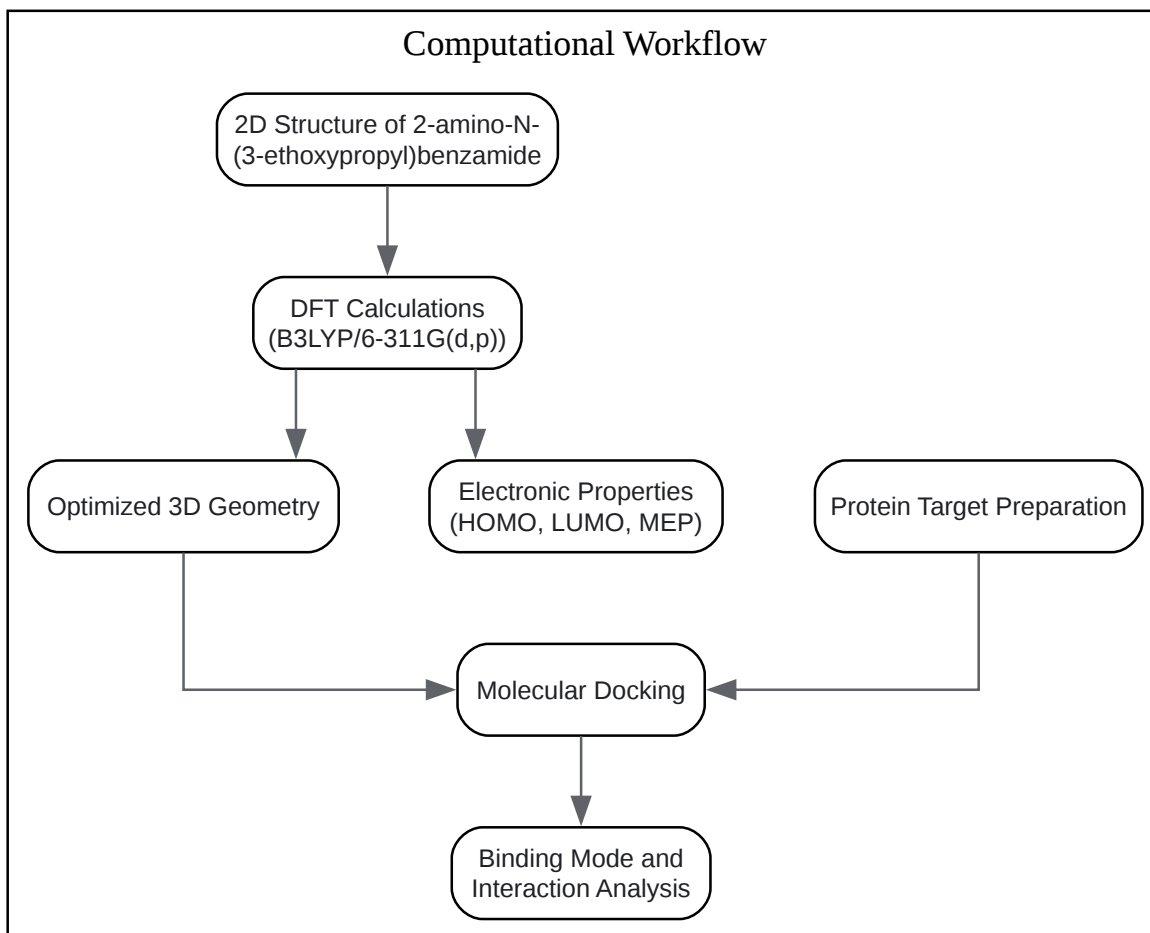
- **Initial Structure Generation:** A 2D sketch of **2-amino-N-(3-ethoxypropyl)benzamide** is converted to a 3D structure.
- **Geometry Optimization:** The 3D structure is optimized using a functional such as B3LYP with a basis set like 6-311G(d,p) to find the global energy minimum.
- **Frequency Calculations:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
- **Electronic Property Analysis:** Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and other electronic descriptors are calculated to understand the molecule's reactivity and interaction sites.

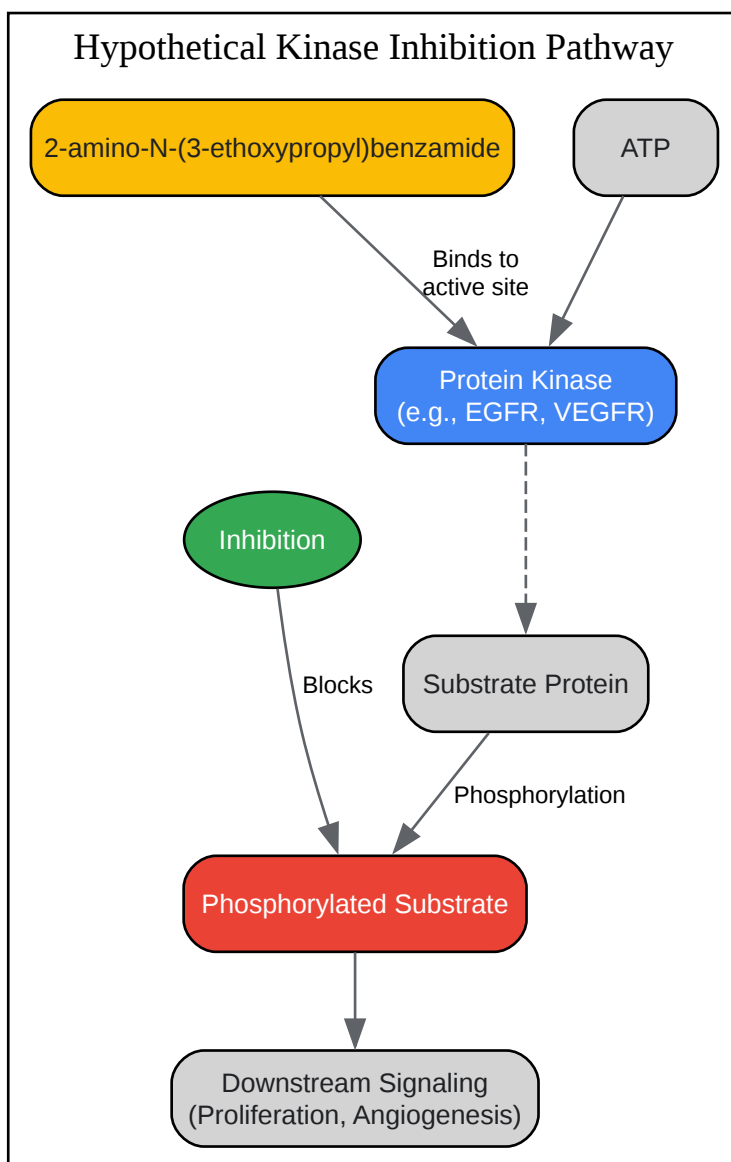
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding the potential interaction of **2-amino-N-(3-ethoxypropyl)benzamide** with a biological target, such as a protein receptor or enzyme.

Protocol:

- **Target Selection and Preparation:** A relevant protein target is selected (e.g., a kinase or DNA gyrase, based on activities of similar benzamides) and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- **Ligand Preparation:** The optimized 3D structure of **2-amino-N-(3-ethoxypropyl)benzamide** is prepared by assigning charges and defining rotatable bonds.
- **Docking Simulation:** A docking algorithm is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function.
- **Analysis of Results:** The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.





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